N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, also known as PPAPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. PPAPA is a potential drug candidate that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism Of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is not fully understood. However, studies have suggested that N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects. In animal models of inflammation and pain, N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to reduce the production of inflammatory mediators and alleviate pain. In cancer cells, N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is its potential as a multi-target drug candidate, exhibiting anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects. N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide may also have fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and chemotherapy agents. However, one of the limitations of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide. These include:
1. Optimization of the synthesis process to improve the yield and purity of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide.
2. Further investigation of the mechanism of action of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide to fully understand its pharmacological effects.
3. Evaluation of the efficacy and safety of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide in clinical trials for the treatment of inflammation, pain, cancer, and neurodegenerative diseases.
4. Development of novel formulations to improve the solubility and bioavailability of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide.
5. Exploration of the potential of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a novel compound that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has potential therapeutic applications in the treatment of inflammation, pain, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide and to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-phenoxyphenylboronic acid and 4-pyridin-2-ylpiperazine with acetic anhydride, followed by the reaction with N-chlorosuccinimide and sodium hydroxide. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate. In addition, N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(18-26-14-16-27(17-15-26)22-8-4-5-13-24-22)25-19-9-11-21(12-10-19)29-20-6-2-1-3-7-20/h1-13H,14-18H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYBTTUTCTPMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
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